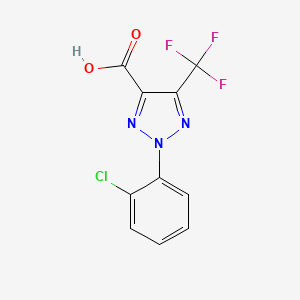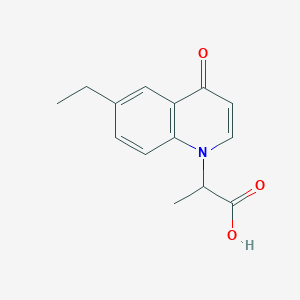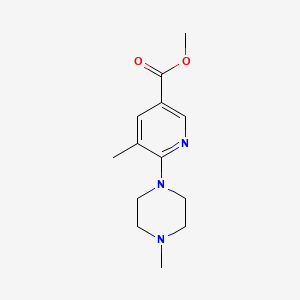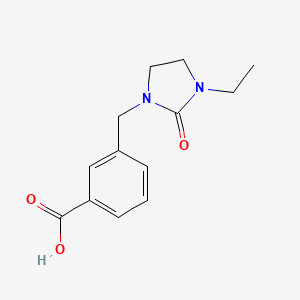
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thio, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor in metal protection .
Wirkmechanismus
The mechanism of action of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Comparison:
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring. It has been studied for its antibacterial and enzyme inhibitory activities .
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and is known for its corrosion inhibition properties .
- 2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a phenoxyacetic acid structure. It acts as a selective hormone herbicide, disrupting plant growth .
The unique combination of the thiadiazole ring and the chlorophenoxy group in 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid contributes to its distinct chemical properties and diverse applications, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H7ClN2O3S |
|---|---|
Molekulargewicht |
270.69 g/mol |
IUPAC-Name |
5-[(4-chlorophenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |
InChI-Schlüssel |
AKADRLOZLXJWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)





![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)





